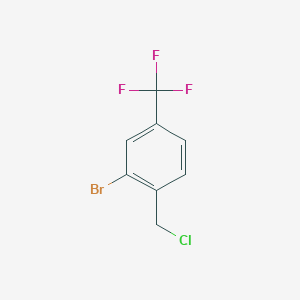
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, also known as 2-BCTMB, is a halogenated aromatic compound that has been studied extensively in the scientific community due to its unique properties. It is a colorless liquid that is insoluble in water and has a low vapor pressure. It is a useful reagent in organic synthesis and has wide applications in the fields of medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
Metalation and Regioselectivity
- Deprotonation and Regioselectivity : Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including 2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene, were studied for deprotonation reactions adjacent to the halogen substituent, demonstrating optional site selectivities in metalation reactions (Mongin, Desponds, & Schlosser, 1996).
Synthesis and Characterization of Derivatives
- Synthesis of Novel Derivatives : The compound has been used in the synthesis of various novel derivatives, including non-peptide CCR5 antagonists, highlighting its role as a versatile starting material for organometallic synthesis (Bi, 2015), (Cheng De-ju, 2015).
Organic Synthesis Applications
- Organic Synthesis and Fluorescence Properties : The compound has been utilized in various organic synthesis processes, including the preparation of ethynylferrocene compounds and the investigation of fluorescence properties, indicating its importance in developing new materials and chemical analysis methods (Liang Zuo-qi, 2015), (Fink et al., 1997).
Structural and Steric Analysis
- Structural and Steric Analysis : Research has been conducted on the structural properties and steric effects of derivatives of this compound, providing insights into the interactions and conformational behavior of these compounds (Schlosser et al., 2006).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates, which could potentially affect various biochemical pathways .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene plays a significant role in biochemical reactions, particularly in radical trifluoromethylation processes. The trifluoromethyl group in this compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-centered radical intermediates . These interactions are crucial for the compound’s function in pharmaceuticals and agrochemicals, where it contributes to the modification of molecular structures and the enhancement of biological activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group can alter the activity of specific signaling proteins, leading to changes in downstream cellular responses . Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular behavior and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins, which can lead to enzyme inhibition or activation . The trifluoromethyl group in the compound is particularly effective in forming stable radical intermediates, which can participate in various biochemical reactions. These interactions can result in changes in gene expression and the modulation of cellular pathways, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced biological activity and improved metabolic function . At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The trifluoromethyl group plays a crucial role in these interactions, facilitating the formation of radical intermediates that participate in metabolic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biological activity . The compound’s distribution within different cellular compartments can influence its effectiveness and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biological activity.
properties
IUPAC Name |
2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-7-3-6(8(11,12)13)2-1-5(7)4-10/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTAVZITFBFVEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380879 |
Source


|
| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480438-96-8 |
Source


|
| Record name | 2-bromo-1-(chloromethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
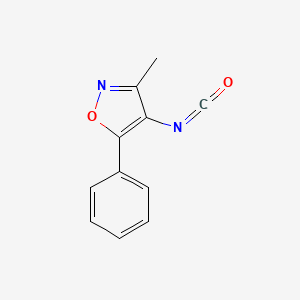
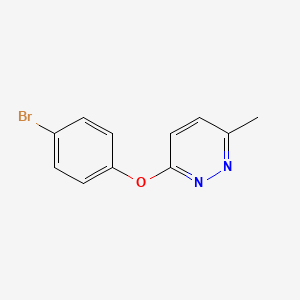
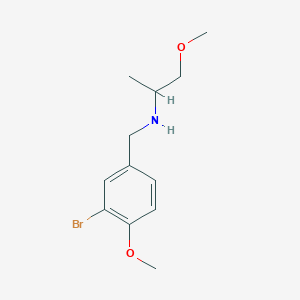
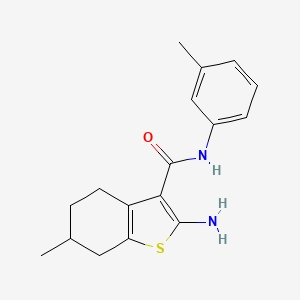
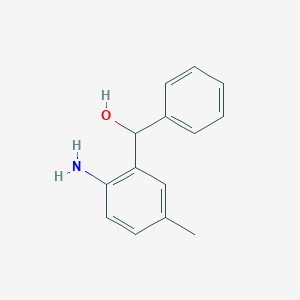


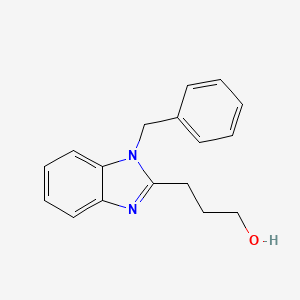

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)